5-Chloroacetyloxindole

Description

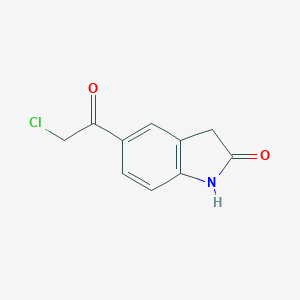

Structure

3D Structure

Properties

IUPAC Name |

5-(2-chloroacetyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c11-5-9(13)6-1-2-8-7(3-6)4-10(14)12-8/h1-3H,4-5H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJWBEAGVWVEDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C(=O)CCl)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366179 | |

| Record name | 5-Chloroacetyloxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65435-04-3 | |

| Record name | 5-Chloroacetyloxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Chloroacetyl)-1,3-dihydro-2H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-(2-chloroacetyl)indolin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 5-(2-chloroacetyl)indolin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document compiles available data on its chemical structure, physical properties, and reactivity, offering a foundational resource for researchers in the field.

Core Chemical Properties

5-(2-chloroacetyl)indolin-2-one, identified by the CAS Number 65435-04-3, is a derivative of indolin-2-one (also known as oxindole). The introduction of a chloroacetyl group at the 5-position of the indolinone core provides a reactive handle for further chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules.

| Property | Value | Source |

| CAS Number | 65435-04-3 | [1] |

| Molecular Formula | C₁₀H₈ClNO₂ | [1] |

| Molecular Weight | 209.63 g/mol | [1] |

| Melting Point | 228-232 °C | [2] |

| Physical Form | Crystal - Powder | [3] |

| Color | White to Yellow or Pale reddish-yellow | [3] |

| Storage Temperature | Refrigerator (2-8°C) | [3][4] |

Synthesis and Purification

The primary synthetic route to 5-(2-chloroacetyl)indolin-2-one is the Friedel-Crafts acylation of indolin-2-one (oxindole). This electrophilic aromatic substitution reaction introduces the chloroacetyl group onto the aromatic ring of the oxindole scaffold.

Experimental Protocol: Friedel-Crafts Acylation (General Procedure)

Materials:

-

Indolin-2-one (Oxindole)

-

Chloroacetyl chloride

-

Anhydrous Aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Appropriate recrystallization solvent (e.g., ethanol, ethyl acetate)

Procedure:

-

In a round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add chloroacetyl chloride to the stirred suspension.

-

To this mixture, add a solution of indolin-2-one in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 15-30 minutes.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol: Recrystallization (General Procedure)

-

Dissolve the crude 5-(2-chloroacetyl)indolin-2-one in a minimum amount of a suitable hot solvent (e.g., ethanol or ethyl acetate).

-

If colored impurities are present, a small amount of activated charcoal may be added, and the hot solution filtered.

-

Allow the solution to cool slowly to room temperature to facilitate the formation of crystals.

-

Further cooling in an ice bath can enhance crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Caption: General workflow for the synthesis and purification of 5-(2-chloroacetyl)indolin-2-one.

Spectral Data

Biological Activity and Signaling Pathways

The indolin-2-one scaffold is a well-established pharmacophore present in numerous kinase inhibitors. The chloroacetyl group is a reactive electrophile that can potentially form covalent bonds with nucleophilic residues (such as cysteine) in the active sites of enzymes. This suggests that 5-(2-chloroacetyl)indolin-2-one could act as an irreversible inhibitor of various kinases or other enzymes.

While specific studies on the biological activity of 5-(2-chloroacetyl)indolin-2-one are limited, its structural similarity to known kinase inhibitors suggests potential activity against signaling pathways commonly dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways. The chloroacetyl moiety could be exploited for targeted covalent inhibition, a strategy of growing interest in drug development for achieving high potency and prolonged duration of action.

Further research, including enzyme inhibition assays and cellular pathway analysis, is required to elucidate the specific biological targets and mechanism of action of this compound.

Caption: Postulated mechanism of action for 5-(2-chloroacetyl)indolin-2-one as a kinase inhibitor.

Safety Information

5-(2-chloroacetyl)indolin-2-one is classified as a hazardous substance. It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

5-Chloroacetyloxindole molecular formula and weight

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, a putative synthesis protocol, and a general experimental workflow for the screening of 5-Chloroacetyloxindole. This information is intended to support researchers in the fields of medicinal chemistry, chemical biology, and drug discovery.

Core Molecular Data

This compound is a derivative of oxindole, a heterocyclic compound that forms the core structure of many biologically active molecules. The introduction of a chloroacetyl group at the 5-position provides a reactive electrophilic site, making it a potentially useful intermediate for the synthesis of more complex molecules and for probing biological systems.

The key quantitative data for this compound are summarized in the table below for quick reference.

| Property | Value | Citations |

| Molecular Formula | C₁₀H₈ClNO₂ | [1][2] |

| Molecular Weight | 209.63 g/mol | [3] |

| CAS Number | 65435-04-3 | [1][2] |

| Melting Point | 228-232 °C | [3] |

| Alternate Names | 5-(2-chloroacetyl)indolin-2-one | [1][2] |

| (5-CHLOROACETYL)-1,3-DIHYDRO-2H-INDOL-2-ONE | [3] | |

| 5-(Chloroacetyl)-2-oxindole | [3] |

Putative Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the acylation of an aromatic ring, in this case, the oxindole scaffold.[4] The following is a generalized protocol based on standard Friedel-Crafts acylation procedures.[1][5] Researchers should adapt and optimize this protocol based on their specific laboratory conditions and safety procedures.

Reaction: Friedel-Crafts Acylation of 5-Chlorooxindole.

Reagents and Materials:

-

5-Chlorooxindole

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) as solvent

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

-

Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer, and other standard laboratory glassware.

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (a stoichiometric excess, e.g., 1.1 to 1.5 equivalents) in anhydrous dichloromethane.

-

Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add chloroacetyl chloride (1.0 to 1.2 equivalents) dropwise to the stirred suspension. The formation of the acylium ion is an exothermic reaction.[1]

-

Addition of Substrate: After the addition of chloroacetyl chloride is complete, add a solution of 5-chlorooxindole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional period (e.g., 1-3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[1]

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Neutralization: Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Safety Precautions:

-

Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE).[1]

-

Chloroacetyl chloride is a lachrymator and is corrosive. All manipulations should be performed in a well-ventilated fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care and appropriate containment.

Logical Workflow and Visualization

Given that this compound is a novel chemical entity, a primary application would be to screen it for potential biological activities. The following diagram illustrates a general workflow for such a screening process.

A general workflow for the screening and development of a novel chemical entity like this compound.

This workflow outlines the logical progression from the synthesis and characterization of the compound to its biological evaluation. Initial in vitro screening can identify potential "hits," which are then subjected to more detailed mechanism of action studies to understand their effects on cellular signaling pathways. Subsequent structure-activity relationship (SAR) studies can guide the chemical modification of the initial hit to improve its potency and drug-like properties. While the specific biological activity of this compound is not yet well-defined in the literature, this workflow provides a standard framework for its investigation as a potential lead compound in drug discovery.

References

Structure Elucidation of 5-Chloroacetyloxindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 5-Chloroacetyloxindole. Due to the limited availability of direct and complete experimental data for this specific molecule in peer-reviewed literature, this guide combines data from closely related analogs, predictive analysis based on established spectroscopic principles, and detailed experimental protocols for key analytical techniques. This document serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of oxindole derivatives in drug discovery and development.

Introduction

Oxindole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. The targeted derivatization of the oxindole ring, such as through N-acetylation and chlorination, can significantly modulate the physicochemical and pharmacological properties of the parent molecule. This compound, a derivative of 5-chlorooxindole, is a molecule of interest for further chemical synthesis and biological screening. Its structural confirmation is paramount for any subsequent research and development efforts. This guide outlines the key spectroscopic and analytical methodologies for the unambiguous structure elucidation of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted and extrapolated spectroscopic data for this compound. These predictions are based on the analysis of published data for the closely related precursor, 5-chlorooxindole, and the derivative, N''-[(3Z)-1-Acetyl-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide.[1]

¹H NMR Spectral Data (Predicted)

Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Predicted Coupling Constants (J) Hz |

| ~8.0 - 8.2 | d | 1H | H-4 | J ≈ 2.0 |

| ~7.4 - 7.6 | dd | 1H | H-6 | J ≈ 8.5, 2.0 |

| ~7.0 - 7.2 | d | 1H | H-7 | J ≈ 8.5 |

| ~3.6 - 3.8 | s | 2H | H-3 | - |

| ~2.6 - 2.8 | s | 3H | Acetyl CH₃ | - |

¹³C NMR Spectral Data (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~175 - 178 | C-2 (Amide C=O) |

| ~169 - 171 | Acetyl C=O |

| ~142 - 144 | C-7a |

| ~130 - 132 | C-5 |

| ~128 - 130 | C-4 |

| ~125 - 127 | C-6 |

| ~124 - 126 | C-3a |

| ~110 - 112 | C-7 |

| ~35 - 37 | C-3 |

| ~24 - 26 | Acetyl CH₃ |

FT-IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Functional Group |

| ~1720 - 1740 | C=O stretch (Acetyl) |

| ~1680 - 1700 | C=O stretch (Lactam) |

| ~1600 - 1620 | C=C stretch (Aromatic) |

| ~1470 - 1490 | C-H bend (CH₂) |

| ~1360 - 1380 | C-H bend (CH₃) |

| ~1100 - 1200 | C-N stretch |

| ~700 - 800 | C-Cl stretch |

Mass Spectrometry Data (Predicted)

| m/z | Interpretation |

| 209/211 | [M]⁺∙ Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |

| 167/169 | [M - COCH₂]⁺∙ Loss of ketene |

| 139/141 | [M - COCH₂ - CO]⁺∙ Subsequent loss of carbon monoxide |

Experimental Protocols

The following are detailed experimental protocols for the synthesis and characterization of this compound.

Synthesis of this compound

This procedure is adapted from established methods for the N-acetylation of oxindoles.

Materials:

-

5-Chlorooxindole

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

In a round-bottom flask, dissolve 5-chlorooxindole (1 equivalent) in anhydrous dichloromethane.

-

Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.2 equivalents) to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with 1M HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse (zg30).

-

Spectral width: -2 to 12 ppm.

-

Acquisition time: 3-4 seconds.

-

Relaxation delay: 2 seconds.

-

Number of scans: 16-32.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled (zgpg30).

-

Spectral width: 0 to 200 ppm.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more for adequate signal-to-noise.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function, followed by Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak.

FT-IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the spectrum on an FT-IR spectrometer.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry:

-

Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source.

-

Sample Introduction: Introduce the sample via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Parameters:

-

Ionization energy: 70 eV.

-

Mass range: 50-500 m/z.

-

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

Molecular Structure```dot

digraph "this compound" { graph [fontname="Arial", fontsize=12, labelloc="t", label="this compound Structure", splines=true, overlap=false, nodesep=0.5, ranksep=0.5, bgcolor="#FFFFFF"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, color="#202124", penwidth=1.5];

// Nodes for the atoms N1 [label="N", fontcolor="#EA4335"]; C2 [label="C"]; C3 [label="C"]; C3a [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C7a [label="C"]; O1 [label="O", fontcolor="#EA4335"]; Cl1 [label="Cl", fontcolor="#34A853"]; C8 [label="C"]; O2 [label="O", fontcolor="#EA4335"]; C9 [label="C"];

// Edges for the bonds N1 -> C2 [label=""]; C2 -> C3 [label=""]; C3 -> C3a [label=""]; C3a -> C4 [label=""]; C4 -> C5 [label=""]; C5 -> C6 [label=""]; C6 -> C7 [label=""]; C7 -> C7a [label=""]; C7a -> N1 [label=""]; C3a -> C7a [style=dashed];

C2 -> O1 [label="="]; C5 -> Cl1 [label=""];

N1 -> C8 [label=""]; C8 -> O2 [label="="]; C8 -> C9 [label=""];

// Positioning {rank=same; C4; C5; C6; C7;} {rank=same; C3a; C7a;} {rank=same; C3; N1;} {rank=same; C2;} {rank=same; O1;} {rank=same; Cl1;} {rank=same; C8; O2; C9;} }

Caption: Proposed mechanism of action via microtubule disruption.

Conclusion

References

An In-depth Technical Guide to the Purity and Characterization of 5-Chloroacetyloxindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloroacetyloxindole is a derivative of the oxindole scaffold, a core structure in many biologically active compounds. The oxindole motif is recognized as a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and its ability to interact with various biological targets.[1] This technical guide provides a comprehensive overview of the purity and characterization of this compound, including proposed methods for its synthesis, purification, and detailed analytical characterization. Given the limited availability of specific experimental data for this particular derivative, this guide combines known data with predicted analytical characteristics based on structurally related compounds. Furthermore, it explores the potential biological significance of this compound in the context of kinase inhibition, a common mechanism of action for many oxindole derivatives.[1]

Physicochemical and Purity Data

While specific experimental data for this compound is not extensively published, a summary of available and predicted data is presented below. The purity of commercially available this compound is typically determined by High-Performance Liquid Chromatography (HPLC).

| Parameter | Specification/Predicted Value |

| Chemical Name | 5-Chloro-1-acetylindolin-2-one |

| CAS Number | 65435-04-3 |

| Molecular Formula | C₁₀H₈ClNO₂ |

| Molecular Weight | 209.63 g/mol |

| Appearance | Off-white to light brown powder |

| Purity (HPLC) | ≥97% |

| Predicted Melting Point | 135-140 °C (based on related N-acetyloxindoles) |

| Predicted Solubility | Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols |

Proposed Synthesis and Purification

The synthesis of this compound can be achieved through the N-acetylation of 5-chlorooxindole. A general and efficient method for N-acylation involves the use of an acylating agent such as acetic anhydride or acetyl chloride.

Synthetic Workflow

The proposed synthetic workflow for this compound is depicted below. This process involves the N-acetylation of the starting material, 5-chlorooxindole, followed by purification of the final product.

Caption: Proposed workflow for the synthesis and purification of this compound.

Experimental Protocol: N-acetylation of 5-Chlorooxindole

This protocol describes a potential method for the synthesis of this compound.

Materials:

-

5-Chlorooxindole

-

Acetic anhydride

-

Pyridine (optional, as a catalyst and acid scavenger)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethanol or ethyl acetate for recrystallization

Procedure:

-

In a round-bottom flask, dissolve 5-chlorooxindole (1 equivalent) in anhydrous dichloromethane.

-

Add pyridine (1.2 equivalents, optional).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

-

Dry the purified product under vacuum to yield this compound as a solid.

Analytical Characterization

A comprehensive characterization of this compound is essential to confirm its identity and purity. The following are proposed analytical methods and expected results based on the characterization of similar compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound.

Experimental Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of this compound in the mobile phase or a suitable solvent like acetonitrile.

Spectroscopic Characterization

Spectroscopic methods are crucial for the structural elucidation of this compound.

| Technique | Predicted Spectral Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.2-8.4 (d, 1H, Ar-H), ~7.3-7.5 (m, 2H, Ar-H), ~3.7 (s, 2H, CH₂), ~2.7 (s, 3H, COCH₃). The exact chemical shifts and coupling constants would need to be determined experimentally. The aromatic proton signals will be influenced by the chloro and acetyl groups. |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~175 (C=O, oxindole), ~170 (C=O, acetyl), ~140-120 (aromatic carbons), ~36 (CH₂), ~24 (CH₃). The specific shifts of the aromatic carbons will be dependent on the substitution pattern. |

| Infrared (IR) (KBr) | ν (cm⁻¹): ~1750-1730 (C=O, lactam), ~1710-1690 (C=O, amide), ~1610, ~1480 (C=C, aromatic), ~1370 (C-N), ~820 (C-Cl). |

| Mass Spectrometry (MS) | [M]+•: m/z 209/211 (due to ³⁵Cl/³⁷Cl isotopes). Fragmentation: Loss of the acetyl group ([M-42]⁺), loss of CO ([M-28]⁺), and other characteristic fragments of the oxindole ring. |

Characterization Workflow

The following diagram illustrates a typical workflow for the analytical characterization of a synthesized batch of this compound.

Caption: Workflow for the analytical characterization of this compound.

Biological Context and Potential Signaling Pathways

Oxindole derivatives are known to exhibit a wide range of biological activities, with many acting as inhibitors of protein kinases.[1] Protein kinases play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of cancer.

Many oxindole-based compounds have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key regulator of angiogenesis.[2] Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. By inhibiting VEGFR, these compounds can block the downstream signaling cascade, thereby preventing angiogenesis and suppressing tumor growth.

VEGFR Signaling Pathway

The diagram below illustrates a simplified representation of the VEGFR signaling pathway, a likely target for biologically active oxindole derivatives.

Caption: Simplified VEGFR signaling pathway and the proposed inhibitory action of this compound.

Conclusion

This technical guide provides a framework for the synthesis, purification, and comprehensive characterization of this compound. While specific experimental data for this compound is limited, the proposed protocols and predicted analytical data, based on established chemical principles and data from related compounds, offer a solid foundation for researchers. The potential of this compound as a kinase inhibitor, particularly within the VEGFR signaling pathway, underscores its relevance for further investigation in drug discovery and development. Rigorous experimental validation of the proposed methods and predicted data is a necessary next step in fully elucidating the properties and potential applications of this compound.

References

The Multifaceted Biological Activities of Oxindole Derivatives: A Technical Guide for Researchers

Introduction: The oxindole scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties of oxindole derivatives, tailored for researchers, scientists, and drug development professionals. The information presented herein is supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate a comprehensive understanding of the therapeutic potential of this versatile class of compounds.

Anticancer Activity

Oxindole derivatives have emerged as a prominent class of anticancer agents, with several compounds demonstrating potent inhibitory activity against various cancer cell lines. Their mechanisms of action are diverse, primarily involving the inhibition of protein kinases, induction of apoptosis, and interference with cell cycle progression.

Quantitative Anticancer Activity Data

The anticancer efficacy of various oxindole derivatives has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following tables summarize the IC50 values of representative oxindole derivatives against different cancer cell lines.

Table 1: Anticancer Activity of Spiro-Oxindole Derivatives against Breast Cancer Cell Lines. [1]

| Compound ID | Substitution | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) |

| 6 | N-benzyl, 5-chloro | 3.55 ± 0.49 | 4.40 ± 0.468 |

MCF-7: Human Adenocarcinoma Breast Cancer cell line; MDA-MB-231: Triple-Negative Breast Cancer cell line.

Table 2: Anticancer Activity of Pyrazole-Oxindole Conjugates against Jurkat Cells. [2]

| Compound ID | Structure | Jurkat CC50 (µM) |

| 6h | 5-methyl-3-((3-(1-phenyl)-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)indolin-2-one | 4.36 ± 0.2 |

| 6j | (structure not specified in abstract) | 7.77 |

Jurkat: Human T-cell leukemia cell line. CC50: 50% cytotoxic concentration.

Table 3: Anticancer Activity of an Oxindole Derivative against Renal Carcinoma. [3]

| Compound ID | Cell Line | IC50 (µM) |

| SH-859 | 786-O (Human renal carcinoma) | < 10 |

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[4]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the oxindole derivatives and incubate for a specified period (e.g., 48 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using appropriate software.

This flow cytometry-based assay is used to detect apoptosis, a form of programmed cell death.

Principle: In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome like FITC, can then bind to the exposed PS. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).

Protocol:

-

Cell Treatment: Treat cells with the oxindole derivative for the desired time.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Signaling Pathways in Anticancer Activity

Many oxindole derivatives function as kinase inhibitors, targeting key signaling pathways that are often dysregulated in cancer.[5][6][7] Sunitinib, an FDA-approved drug, is a multi-kinase inhibitor with an oxindole core.

Caption: Inhibition of Receptor Tyrosine Kinase Signaling by Oxindole Derivatives.

Oxindole derivatives can induce apoptosis through the intrinsic (mitochondrial) pathway.[2][3][8][9][10][11]

Caption: Intrinsic Apoptosis Pathway Induced by Oxindole Derivatives.

Antimicrobial Activity

Certain oxindole derivatives have demonstrated notable activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 4: Antibacterial Activity of Sulfonamide-Based Oxindole Derivatives. [12]

| Compound ID | S. aureus MIC (µg/mL) | S. pyogenes MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |

| 5a | 250 | 250 | 250 | 250 |

| 5c | 250 | 250 | 250 | 250 |

| 5e | 250 | 250 | 250 | 250 |

| 5g | 250 | 250 | 250 | 250 |

S. aureus: Staphylococcus aureus; S. pyogenes: Streptococcus pyogenes; E. coli: Escherichia coli; P. aeruginosa: Pseudomonas aeruginosa.

Table 5: Antifungal Activity of Sulfonamide-Based Oxindole Derivatives. [12]

| Compound ID | A. niger Inhibition Zone (mm) | A. clavatus Inhibition Zone (mm) |

| 5a | 15 | 16 |

| 5c | 14 | 15 |

| 5e | 13 | 14 |

| 5g | 12 | 13 |

A. niger: Aspergillus niger; A. clavatus: Aspergillus clavatus. Inhibition zones measured at a concentration of 250 µg/mL.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is a widely used technique to determine the MIC of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform a two-fold serial dilution of the oxindole derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antiviral Activity

Oxindole derivatives have also been investigated for their potential to inhibit viral replication.

Quantitative Antiviral Activity Data

The antiviral activity is typically expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).

Table 6: Anti-HIV-1 Activity of 3-Oxindole-2-carboxylate Derivatives. [13][14]

| Compound ID | HIV-1 NL4-3 IC50 (µM) | Selectivity Index (SI) |

| 6f | 0.4578 | 111.37 |

| 6g | 1.276 | 34.19 |

| 6a | 13.685 | 6.38 |

SI = CC50/IC50, where CC50 is the 50% cytotoxic concentration.

Table 7: Anti-Potato Virus Y (PVY) Activity of 3-Hydroxy-2-oxindole Derivatives. [15][16]

| Compound ID | Curative Effect (%) | Protective Effect (%) | Inactivation Effect (%) |

| 10b | 57.5 | 58.1 | 82.1 |

Activity measured at a concentration of 500 µg/mL.

Experimental Protocol: Anti-HIV-1 Assay (TZM-bl Reporter Gene Assay)

Principle: TZM-bl cells are engineered HeLa cells that express CD4, CXCR4, and CCR5 and contain Tat-responsive luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR promoter. Upon HIV-1 entry and Tat expression, the reporter genes are activated, leading to a quantifiable signal.

Protocol:

-

Cell Seeding: Plate TZM-bl cells in a 96-well plate.

-

Compound and Virus Addition: Add the oxindole derivatives at various concentrations to the cells, followed by the addition of a known amount of HIV-1.

-

Incubation: Incubate the plates for 48 hours.

-

Lysis and Reporter Gene Assay: Lyse the cells and measure the luciferase or β-galactosidase activity according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of viral inhibition and determine the IC50 value.

Anti-inflammatory Activity

Oxindole derivatives have shown promise as anti-inflammatory agents by modulating key inflammatory pathways.

Quantitative Anti-inflammatory Activity Data

Table 8: Anti-inflammatory Activity of Indole-2-one Derivatives. [17]

| Compound ID | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

| 7i | 44.5 | 57.2 |

| 7c | >40 | - |

| 7k | >40 | - |

| 8d | >40 | - |

| 8e | >40 | - |

Inhibition of LPS-induced cytokine release in RAW264.7 macrophages.

Table 9: COX-2 and 5-LOX Inhibitory Activity of an Oxindole Derivative. [18][19]

| Compound ID | COX-2 IC50 (µM) | 5-LOX IC50 (µM) |

| 4h | 0.0533 | 0.4195 |

Experimental Protocol: Inhibition of LPS-Induced Cytokine Release in Macrophages

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production and release of pro-inflammatory cytokines such as TNF-α and IL-6.

Protocol:

-

Cell Culture: Culture RAW264.7 macrophages in appropriate media.

-

Compound Pre-treatment: Pre-treat the cells with different concentrations of oxindole derivatives for a specified time (e.g., 1 hour).

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Quantification: Measure the levels of TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Calculate the percentage of inhibition of cytokine production compared to the LPS-stimulated control.

Signaling Pathway in Anti-inflammatory Activity

Caption: Inhibition of the NF-κB Signaling Pathway by Oxindole Derivatives.

Neuroprotective Activity

Select oxindole derivatives have demonstrated the ability to protect neuronal cells from damage, suggesting their potential in the treatment of neurodegenerative diseases.

Quantitative Neuroprotective Activity Data

Table 10: Neuroprotective Effect of 3-Arylmethyl-2-oxindole Derivatives against Oxidative Stress-Induced Cell Death. [20]

| Compound Class | Protective Effect |

| 3-[4-(dimethylamino)benzyl]-2-oxindoles | Significant |

| 3-(nitrobenzyl)-2-oxindoles | Potent |

| 3-(hydroxybenzyl)-2-oxindoles | Potent |

Experimental Protocol: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

Principle: Lactate dehydrogenase is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the medium is proportional to the number of dead or damaged cells.

Protocol:

-

Cell Culture and Treatment: Culture neuronal cells (e.g., HT22 cells) and treat them with a neurotoxic agent (e.g., glutamate to induce oxidative stress) in the presence or absence of the oxindole derivatives.

-

Supernatant Collection: After the incubation period, collect the cell culture supernatant.

-

LDH Assay: Perform the LDH assay on the supernatant according to the manufacturer's protocol. This typically involves the conversion of a tetrazolium salt into a colored formazan product.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of neuroprotection by comparing the LDH release in treated cells to that in cells treated with the neurotoxin alone.

The oxindole scaffold represents a versatile and promising platform for the development of novel therapeutic agents with a broad spectrum of biological activities. The data and protocols presented in this guide highlight the significant potential of oxindole derivatives in oncology, infectious diseases, inflammation, and neurodegenerative disorders. Further research focusing on lead optimization, in vivo efficacy, and detailed mechanistic studies is warranted to translate these promising findings into clinical applications.

References

- 1. Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT assay overview | Abcam [abcam.com]

- 5. Oxindole Analogues as Anticancer Agents and their Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of 3-substituted-2-oxindole hybrid derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation of the apoptotic pathway induced by benzimidazole-oxindole conjugates against human breast cancer cells MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oxindole alkaloids from Uncaria tomentosa induce apoptosis in proliferating, G0/G1-arrested and bcl-2-expressing acute lymphoblastic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of 3-Oxindole Derivatives as Small Molecule HIV-1 Inhibitors Targeting Tat-Mediated Viral Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of 3-Oxindole Derivatives as Small Molecule HIV-1 Inhibitors Targeting Tat-Mediated Viral Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3-Hydroxy-2-oxindole Derivatives Containing Sulfonamide Motif: Synthesis, Antiviral Activity, and Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis of 3-Arylmethyl-2-oxindole Derivatives and Their Effects on Neuronal Cell Death [jstage.jst.go.jp]

An In-depth Technical Guide to the Natural Occurrence of Related Oxindole Alkaloids

This guide provides a comprehensive overview of the natural occurrence of oxindole alkaloids, a significant class of bioactive compounds. It details their natural sources, biosynthesis, and quantitative distribution, along with established experimental protocols for their study.

Introduction to Oxindole Alkaloids

Oxindole alkaloids are a class of naturally occurring compounds characterized by a bicyclic chemical structure, specifically a 2-indolinone core. First isolated from plants of the Uncaria genus, these molecules are now known to be present in a variety of plant species and even some fungi.[1][2][3] Their diverse pharmacological activities, including immunomodulatory, anti-inflammatory, and neuroprotective effects, have made them a subject of intense research in drug discovery and development.[1][4][5] This document serves as a technical resource for professionals engaged in the research and development of pharmaceuticals based on these promising natural products.

Natural Sources of Oxindole Alkaloids

Oxindole alkaloids are predominantly found in plants belonging to the Rubiaceae family, but are also present in other families such as Loganiaceae, Myristicaceae, and Poaceae. The primary genera known for producing these compounds are Uncaria, Mitragyna, and Gelsemium.

Uncaria Species (Cat's Claw)

Uncaria tomentosa, commonly known as Cat's Claw, is a woody vine native to the Amazon rainforest and is a rich source of pentacyclic and tetracyclic oxindole alkaloids.[4][6][7][8] The main pentacyclic oxindole alkaloids (POAs) include pteropodine, isopteropodine, mitraphylline, isomitraphylline, and uncarine F.[9][10] These compounds are considered the primary bioactive constituents responsible for the plant's immunomodulatory effects.[4][11] Tetracyclic oxindole alkaloids (TOAs) such as rhynchophylline and isorhynchophylline are also present and are known for their effects on the cardiovascular and central nervous systems.[6]

Mitragyna speciosa (Kratom)

Mitragyna speciosa, or Kratom, is a tropical tree from Southeast Asia known for its complex alkaloid profile, which includes both indole and oxindole alkaloids.[12][13] While the indole alkaloid mitragynine is the most abundant, several oxindole alkaloids have been isolated from its leaves, including corynoxine, corynoxine B, isospeciofoline, and mitragynine oxindole B.[12][14] The relative concentrations of these alkaloids can vary depending on the geographical origin and developmental stage of the plant.[13][15]

Gelsemium Species

The genus Gelsemium, which includes highly toxic plants like Gelsemium elegans and Gelsemium sempervirens, produces a distinct group of monoterpenoid indole alkaloids with an oxindole core.[16] The principal active alkaloids are gelsemine and koumine, which have been investigated for their analgesic and anxiolytic properties.[17][18]

Other Notable Sources

-

Horsfieldia superba : This Malaysian plant is the source of the spiro-oxindole alkaloid horsfiline.[19][20]

-

Phalaris coerulescens : The blue canary grass contains the spiro-oxindole alkaloid coerulescine.[19][21]

-

Hamelia patens : Also known as firebush, this plant produces monoterpenoid oxindole alkaloids (MOAs) such as pteropodine and isopteropodine.[22][23]

Quantitative Data on Oxindole Alkaloid Occurrence

The concentration of oxindole alkaloids in their natural sources can vary significantly based on the plant species, geographical location, part of the plant used, and developmental stage. The following tables summarize the quantitative data available in the literature.

| Plant Species | Alkaloid(s) | Plant Part | Concentration/Yield | Reference(s) |

| Uncaria tomentosa | Total Oxindole Alkaloids | Bark/Market Products | 0.156% - 0.962% of dry weight | [24][25] |

| Mitragyna speciosa | Mitragynine (Indole) | Leaves | Up to 66% of total alkaloids | [12][13] |

| Mitragyna speciosa "Rifat" (US-grown) | Isomitraphylline | Leaves | 0.943 - 1.47 mg/g | [26][27] |

| Mitragyna speciosa (Commercial Products) | Mitragynine (Indole) | - | 13.9 - 270 mg/g | [26][27] |

| Hamelia patens | Total Monoterpenoid Oxindole Alkaloids (MOAs) | Leaves (JA-elicited) | 41.3 mg/g dry weight | [22][23] |

| Hamelia patens | Total Monoterpenoid Oxindole Alkaloids (MOAs) | Leaves (SA-elicited) | 42.4 mg/g dry weight | [22][23] |

| Gelsemium elegans | Gelsemine | Mature Leaf | 114.7 - 130.1 µg/g | [18] |

| Gelsemium elegans | Koumine | Mature Leaf | 262.0 - 282.0 µg/g | [18] |

| Gelsemium elegans | Gelsenicine | Mature Leaf | 150.9 - 159.3 µg/g | [18] |

Biosynthesis of Oxindole Alkaloids

Oxindole alkaloids are biosynthetically derived from monoterpenoid indole alkaloids (MIAs).[22][28] The general biosynthetic pathway involves the convergence of two primary metabolic routes: the shikimate pathway and the methylerythritol phosphate (MEP) pathway.

The shikimate pathway provides the aromatic amino acid L-tryptophan, which is then decarboxylated by the enzyme tryptophan decarboxylase (TDC) to yield tryptamine.[22][29] The MEP pathway produces the monoterpenoid secologanin.[22] A Pictet-Spengler-type condensation between tryptamine and secologanin, catalyzed by strictosidine synthase (STR), forms the central intermediate strictosidine.[29][30] From strictosidine, a series of enzymatic reactions, including deglycosylation, rearrangements, and oxidations, lead to the vast diversity of indole and subsequently oxindole alkaloids. The conversion of an indole alkaloid to its corresponding oxindole form is generally an oxidative process.

The expression of key biosynthetic genes, such as TDC and STR, can be upregulated by signaling molecules like jasmonic acid (JA) and salicylic acid (SA), leading to increased alkaloid production.[22]

Caption: General biosynthetic pathway of oxindole alkaloids.

Experimental Protocols

The extraction, isolation, and characterization of oxindole alkaloids require specific methodologies to ensure the integrity and purity of the compounds.

Extraction

A common procedure for the extraction of oxindole alkaloids from plant material involves the following steps:

-

Maceration/Sonication : The dried and powdered plant material (e.g., 750 mg) is extracted multiple times (e.g., four times with 2.5 mL) with methanol by sonication for approximately 10 minutes per extraction.[25]

-

Solvent Removal : The methanolic extracts are combined and the solvent is evaporated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning : To separate the alkaloids from neutral compounds, the crude extract is dissolved in an acidic aqueous solution (e.g., 2% acetic acid). This solution is then washed with a non-polar solvent like ethyl acetate. The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with 25% ammonia to pH 10-12) and extracted with a chlorinated solvent such as chloroform or dichloromethane.[31] The organic layer now contains the free-base alkaloids.

-

Final Evaporation : The organic solvent is evaporated to yield a crude alkaloid mixture.

Caption: General workflow for the extraction of oxindole alkaloids.

Isolation and Purification

The crude alkaloid extract is a complex mixture that requires further separation. High-Performance Liquid Chromatography (HPLC) is the most common technique for both analytical quantification and preparative isolation.

-

Analytical HPLC : For the quantitative analysis of oxindole alkaloids in Uncaria tomentosa, an effective method utilizes a C18 column (e.g., 3 µm particle size) with a mobile phase consisting of a phosphate buffer (e.g., 10 mM, pH 7.0) and acetonitrile.[24][25] Detection is typically performed using a UV detector at 245 nm. This allows for the baseline separation of isomeric alkaloids.[24][25]

-

Preparative HPLC : For isolating individual alkaloids, a similar chromatographic system is used but on a larger scale. Fractions are collected and the solvent is evaporated to yield the pure compound.

Structural Characterization

The definitive identification of isolated oxindole alkaloids is achieved through a combination of spectroscopic techniques:

-

Mass Spectrometry (MS) : Provides information about the molecular weight and elemental composition of the compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for identifying known alkaloids in complex mixtures.[32]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR spectroscopy are used to elucidate the detailed chemical structure and stereochemistry of the molecule.[12][14]

-

Infrared (IR) Spectroscopy : Provides information about the functional groups present in the molecule.

-

X-ray Crystallography : When a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure.[12][14]

Conclusion

Oxindole alkaloids represent a structurally diverse and pharmacologically significant class of natural products. Their occurrence in medicinal plants like Uncaria tomentosa and Mitragyna speciosa underscores their potential for the development of new therapeutic agents. A thorough understanding of their natural sources, biosynthesis, and analytical chemistry is crucial for researchers and drug development professionals working to harness the therapeutic benefits of these compounds. This guide provides a foundational overview of these key areas to support ongoing research and development efforts.

References

- 1. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxindole: A chemical prism carrying plethora of therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. caringsunshine.com [caringsunshine.com]

- 5. Frontiers | Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. caringsunshine.com [caringsunshine.com]

- 9. Oxindole alkaloids from Uncaria tomentosa induce apoptosis in proliferating, G0/G1-arrested and bcl-2-expressing acute lymphoblastic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. materiamedicaresource.wordpress.com [materiamedicaresource.wordpress.com]

- 11. Pentacyclic oxindole alkaloids from Uncaria tomentosa induce human endothelial cells to release a lymphocyte-proliferation-regulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exploring the Chemistry of Alkaloids from Malaysian Mitragyna speciosa (Kratom) and the Role of Oxindoles on Human Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. EXPLORING THE CHEMISTRY OF ALKALOIDS FROM MALAYSIAN MITRAGYNA SPECIOSA (KRATOM) AND THE ROLE OF OXINDOLES ON HUMAN OPIOID RECEPTORS [drug.usm.my]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Gelsemium elegans Benth: Chemical Components, Pharmacological Effects, and Toxicity Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Gelsemine and koumine, principal active ingredients of Gelsemium, exhibit mechanical antiallodynia via spinal glycine receptor activation-induced allopregnanolone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Total synthesis of (±)-coerulescine and (±)-horsfiline - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Horsfiline - Wikipedia [en.wikipedia.org]

- 21. BJOC - Total synthesis of (±)-coerulescine and (±)-horsfiline [beilstein-journals.org]

- 22. mdpi.com [mdpi.com]

- 23. Induction of Monoterpenoid Oxindole Alkaloids Production and Related Biosynthetic Gene Expression in Response to Signaling Molecules in Hamelia patens Plant Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Improved method for the determination of oxindole alkaloids in Uncaria tomentosa by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 26. Kratom (Mitragyna speciosa) Validation: Quantitative Analysis of Indole and Oxindole Alkaloids Reveals Chemotypes of Plants and Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. d-nb.info [d-nb.info]

- 28. researchgate.net [researchgate.net]

- 29. youtube.com [youtube.com]

- 30. researchgate.net [researchgate.net]

- 31. Isolation and Structure Elucidation of Methylphenylindole Alkaloid from Crucianella Sintenisii Growing in Iran [jmchemsci.com]

- 32. Identification and Characterization of Indole and Oxindole Alkaloids from Leaves of Mitragyna speciosa Korth Using Liquid Chromatography-Accurate QToF Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Chloroacetyloxindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-Chloroacetyloxindole, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves the N-acylation of 5-chlorooxindole with chloroacetyl chloride. This protocol is designed to be a valuable resource for researchers in medicinal chemistry and drug discovery, offering a straightforward and reproducible method. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

This compound is a crucial building block in the synthesis of a wide range of biologically active molecules. Its functional groups, including the reactive chloroacetyl moiety, make it a versatile precursor for the introduction of various substituents and for the construction of more complex molecular architectures. The N-acylation of oxindoles is a fundamental transformation in organic synthesis, and the following protocol outlines a robust method for achieving this with 5-chlorooxindole and chloroacetyl chloride. The reaction proceeds via the deprotonation of the nitrogen atom of the oxindole ring, followed by nucleophilic attack on the electrophilic carbonyl carbon of chloroacetyl chloride.

Data Presentation

The following table summarizes the key quantitative data and reaction parameters for the synthesis of this compound from 5-chlorooxindole.

| Parameter | Value |

| Reactants | |

| 5-Chlorooxindole | 1.0 equivalent |

| Chloroacetyl Chloride | 1.2 equivalents |

| Base (Triethylamine) | 1.5 equivalents |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 4-6 hours |

| Product Molar Mass | 244.06 g/mol |

| Expected Yield | 85-95% |

| Appearance | Off-white to pale yellow solid |

Experimental Protocol

Materials:

-

5-Chlorooxindole

-

Chloroacetyl chloride

-

Triethylamine (Et3N)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-chlorooxindole (1.0 eq) and anhydrous THF. Stir the mixture at room temperature until the 5-chlorooxindole is completely dissolved.

-

Addition of Base: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq) dropwise to the stirred solution.

-

Addition of Acylating Agent: In a separate dropping funnel, dilute chloroacetyl chloride (1.2 eq) with a small amount of anhydrous THF. Add the chloroacetyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes. A precipitate of triethylamine hydrochloride may form.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).

-

Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford this compound as an off-white to pale yellow solid.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

This protocol provides a comprehensive guide for the synthesis of this compound. As with any chemical reaction, appropriate safety precautions should be taken, including working in a well-ventilated fume hood and wearing personal protective equipment. The reaction conditions may be optimized further to improve yield and purity based on laboratory-specific equipment and reagent quality.

Application Notes and Protocols for the Synthesis of 5-Chloroacetyloxindole via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocol for the synthesis of 5-chloroacetyloxindole, a key intermediate in the development of various pharmaceutical agents. The synthesis is achieved through the Friedel-Crafts acylation of oxindole with chloroacetyl chloride in the presence of a Lewis acid catalyst. This document outlines the experimental procedure, characterization data, and discusses the application of this compound as a precursor for the synthesis of targeted therapies, particularly kinase inhibitors for cancer treatment.

Introduction

This compound is a versatile bifunctional molecule incorporating both a reactive chloroacetyl group and an oxindole scaffold. The oxindole core is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. The addition of the chloroacetyl group at the 5-position provides a crucial handle for further chemical modifications, making this compound a valuable building block in the synthesis of complex drug molecules. Specifically, it serves as a key precursor for the synthesis of potent kinase inhibitors, which are at the forefront of targeted cancer therapy. The Friedel-Crafts acylation is a classic and effective method for the introduction of the chloroacetyl group onto the electron-rich aromatic ring of the oxindole.

Data Presentation

Table 1: Physicochemical Properties and Purity of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈ClNO₂ | N/A |

| Molecular Weight | 209.63 g/mol | N/A |

| Appearance | Off-white to light brown powder | [1] |

| Purity (HPLC) | ≥ 97% | [1] |

Note: While a specific experimental yield for the Friedel-Crafts acylation of oxindole to this compound is not widely reported in publicly available literature, yields for similar Friedel-Crafts acylations on indole derivatives can range from moderate to good, depending on the specific reaction conditions and substrates.

Table 2: Spectroscopic Data for Characterization

| Technique | Expected Key Signals/Fragments |

| ¹H NMR | Signals corresponding to the aromatic protons of the oxindole ring, a singlet for the methylene protons of the chloroacetyl group, and a broad singlet for the N-H proton of the oxindole. |

| ¹³C NMR | Resonances for the carbonyl carbons of the oxindole and the chloroacetyl group, aromatic carbons, and the methylene carbon of the chloroacetyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (209.63 m/z), along with characteristic fragmentation patterns. |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol is adapted from established Friedel-Crafts acylation procedures.

Materials:

-

Oxindole

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Carbon disulfide (CS₂) or other suitable inert solvent (e.g., nitrobenzene, dichloromethane)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, etc.)

-

Apparatus for work-up and purification (separatory funnel, rotary evaporator, recrystallization setup)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend anhydrous aluminum chloride in carbon disulfide under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension in an ice bath.

-

Addition of Reagents: To the cooled and stirred suspension, add chloroacetyl chloride dropwise via the dropping funnel. After the addition is complete, add oxindole portion-wise, ensuring the temperature remains low.

-

Reaction: After the addition of oxindole, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for approximately 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.

-

Extraction: If a biphasic mixture is formed, separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts.

-

Purification: Wash the combined organic extracts with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield this compound as a solid.

Application in Drug Development: Synthesis of Kinase Inhibitors

This compound is a valuable starting material for the synthesis of a variety of kinase inhibitors. The chloroacetyl group can be readily displaced by nucleophiles, such as amines, to introduce diverse side chains that can interact with the active site of kinases.

Example: Precursor to VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibitors of VEGFR-2 are therefore important anticancer agents. This compound can be utilized as a precursor to synthesize compounds that target the VEGFR-2 signaling pathway.

Mandatory Visualization

Friedel-Crafts Acylation of Oxindole: Experimental Workflow

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

VEGFR-2 Signaling Pathway and Inhibition

References

Application Notes and Protocols for the Synthesis of 5-Chloroacetyloxindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloroacetyloxindole is a key intermediate in the synthesis of various pharmacologically active compounds. Its structure, featuring an oxindole core with a reactive chloroacetyl group, makes it a versatile building block for the development of novel therapeutic agents. The synthesis of this compound is primarily achieved through a Friedel-Crafts acylation reaction, a fundamental and widely used method for the C-acylation of aromatic compounds. This document provides a detailed overview of the reaction mechanism, a comprehensive experimental protocol, and relevant data for the synthesis of this compound.

Reaction Mechanism: Friedel-Crafts Acylation

The synthesis of this compound from oxindole and chloroacetyl chloride proceeds via an electrophilic aromatic substitution mechanism, specifically a Friedel-Crafts acylation.[1][2] The reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃).

The mechanism can be described in three main steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride, activates the chloroacetyl chloride by coordinating with the chlorine atom of the acyl chloride. This is followed by the cleavage of the carbon-chlorine bond to generate a highly reactive and resonance-stabilized acylium ion, which serves as the electrophile.[1]

-

Electrophilic Attack: The electron-rich benzene ring of the oxindole molecule acts as a nucleophile and attacks the electrophilic acylium ion. The substitution preferentially occurs at the C5 position of the oxindole ring, which is para to the activating amino group and ortho to the deactivating acyl group within the heterocyclic ring. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Regeneration of the Catalyst: A weak base, typically [AlCl₄]⁻ (formed in the first step), abstracts a proton from the C5 carbon of the arenium ion. This step restores the aromaticity of the ring system and regenerates the aluminum chloride catalyst, yielding the final product, this compound.

Below is a diagram illustrating the reaction mechanism.

Caption: Reaction mechanism for the Friedel-Crafts acylation of oxindole.

Experimental Protocol

This protocol is adapted from a similar procedure for the synthesis of a substituted this compound derivative and provides a representative method for the preparation of this compound.[3]

Materials:

-

Oxindole

-

Chloroacetyl chloride

-

Aluminum chloride (anhydrous)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

10N Hydrochloric acid (HCl)

-

Ice

-

Round-bottom flask

-

Stirring apparatus

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine anhydrous aluminum chloride and dimethylformamide (DMF).

-

Initial Heating: Heat the mixture with stirring at 70°C for 15 minutes.

-

Cooling: Allow the mixture to cool to 40°C.

-

Addition of Reactants: To the cooled mixture, add oxindole followed by the dropwise addition of chloroacetyl chloride.

-

Reaction: Stir the resulting mixture at 70°C for 45 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, carefully pour the reaction mixture onto a mixture of crushed ice and 10N hydrochloric acid.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Below is a diagram illustrating the experimental workflow.

Caption: General experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of a this compound derivative, which can be used as a reference for the synthesis of the parent compound.[3]

| Parameter | Value | Unit |

| Oxindole Derivative | 1.5 | g |

| Chloroacetyl Chloride | 1.1 | g |

| Aluminum Chloride | 13.3 | g |

| Dimethylformamide (DMF) | 2.2 | mL |

| Reaction Temperature | 70 | °C |

| Reaction Time | 45 | min |

Note: Yields for Friedel-Crafts acylations can vary depending on the specific substrate, purity of reagents, and reaction conditions. Optimization of these parameters may be necessary to achieve a high yield of this compound.

Safety Precautions

-

Friedel-Crafts acylation should be performed in a well-ventilated fume hood.

-

Anhydrous aluminum chloride is highly reactive with water and should be handled with care to avoid exposure to moisture.

-

Chloroacetyl chloride is corrosive and a lachrymator; appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

-

The quenching step is exothermic and should be performed cautiously by slowly adding the reaction mixture to the ice/acid mixture.

References

Application Notes and Protocols: Synthesis of 5-Chloroacetyloxindole

Audience: Researchers, scientists, and drug development professionals.

Introduction